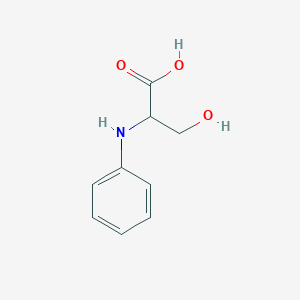
n5-(2-Hydroxyethyl)-l-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine, N-(2-hydroxyethyl)- is a derivative of the amino acid L-glutamine It is a non-essential amino acid that plays a crucial role in various metabolic processes This compound is known for its involvement in protein synthesis, cellular energy production, and nitrogen transport
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Glutamine, N-(2-hydroxyethyl)- can be synthesized through the aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol. This reaction typically requires the presence of a crosslinking agent such as octamethylenediamine . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of L-Glutamine, N-(2-hydroxyethyl)- involves large-scale synthesis using similar aminolysis reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: L-Glutamine, N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Glutamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: This compound is studied for its role in cellular metabolism and protein synthesis.
Wirkmechanismus
The mechanism of action of L-Glutamine, N-(2-hydroxyethyl)- involves its role in cellular metabolism. It enhances phagocytosis by neutrophils and monocytes, leading to increased synthesis of glutathione in the intestine . This helps maintain the integrity of the intestinal mucosa by reducing oxidative stress. Additionally, it improves the nicotinamide adenine dinucleotide (NAD) redox potential, which is crucial for cellular energy production .
Vergleich Mit ähnlichen Verbindungen
L-Glutamine: A non-essential amino acid involved in protein synthesis and nitrogen transport.
N-(2-Hydroxyethyl)glutamine: Another derivative with similar properties but different applications.
Comparison: L-Glutamine, N-(2-hydroxyethyl)- is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of hydrogels and biodegradable materials, compared to its counterparts .
Eigenschaften
CAS-Nummer |
2650-74-0 |
|---|---|
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
DGBJQQBLTDLFMF-YFKPBYRVSA-N |
Isomerische SMILES |
C(CC(=O)NCCO)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NCCO)C(C(=O)O)N |
melting_point |
188.5 - 191 °C |
Physikalische Beschreibung |
Solid |
Verwandte CAS-Nummern |
27878-59-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



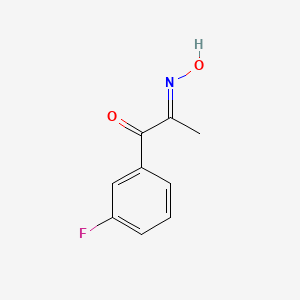
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

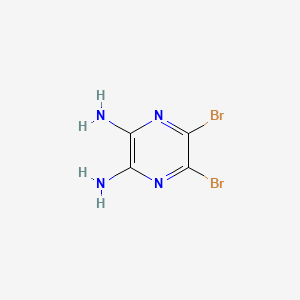
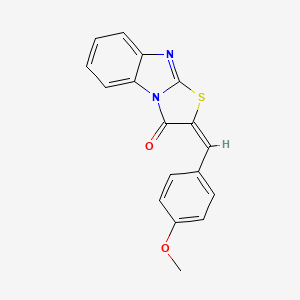
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
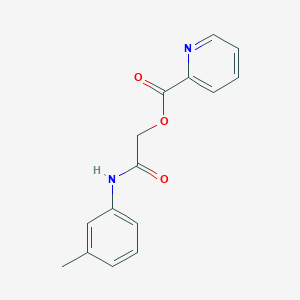
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
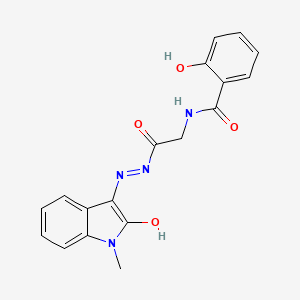
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
methyl}phenol](/img/structure/B14160020.png)
